![molecular formula C22H22F3N5OS B2513868 2-(4-benzhydrylpiperazino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 478045-31-7](/img/structure/B2513868.png)
2-(4-benzhydrylpiperazino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-benzhydrylpiperazino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical compound with the molecular formula C22H22F3N5OS . It’s a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, such as the compound , is a topic of ongoing research. The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing these derivatives have been reported .Molecular Structure Analysis
The molecular structure of this compound includes a benzhydrylpiperazino group and a trifluoromethyl-thiadiazol group attached to an acetamide group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Derivative Compounds
Synthesis of Heterocycles
This compound serves as a precursor for synthesizing various heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others, with potential as insecticidal agents (Fadda et al., 2017).
Biological Activities of Derivatives
Derivatives containing the 1,3,4-thiadiazole moiety and piperazine have shown significant biological activities, including inhibitory effects against various pathogens and antiviral activities (Xia, 2015).
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Properties: Compounds with a 1,3,4-thiadiazole moiety have demonstrated antibacterial and antifungal activities, with specific derivatives showing effectiveness against tobacco mosaic virus and bacterial pathogens (Tang et al., 2019).
Chemical Structure and Properties
- Structural Analysis: The structural analysis of related compounds with 1,3,4-thiadiazole and piperazine has been conducted, revealing specific orientations and interactions that contribute to their biological activities (Ismailova et al., 2014).
Anticancer Potential
- Anticancer Agent Development: Certain 1,3,4-thiadiazole amide derivatives have shown potential as anticancer agents, demonstrating significant activity against various cancer cell lines (Ekrek et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the hepatitis c virus (hcv) . More research is needed to confirm the exact target of this compound.
Mode of Action
It’s suggested that similar compounds could block hcv replication by acting on the hcv entry stage
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the life cycle of viruses like hcv . More research is needed to identify the exact biochemical pathways this compound affects.
Result of Action
Similar compounds have shown significant antiviral activity against hcv . More research is needed to understand the exact molecular and cellular effects of this compound’s action.
properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5OS/c23-22(24,25)20-27-28-21(32-20)26-18(31)15-29-11-13-30(14-12-29)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2,(H,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFFDBHWWOFENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NN=C(S2)C(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2513785.png)
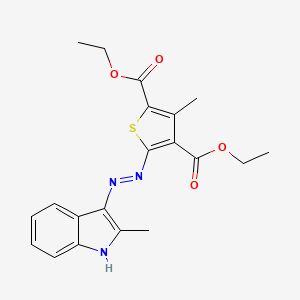
![N-(1-Benzylpyrrolidin-3-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2513789.png)
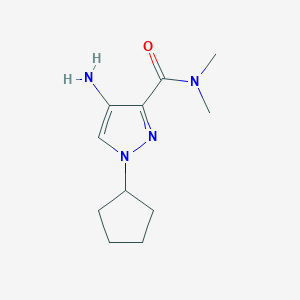
![2,5-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)furan-3-carboxamide](/img/structure/B2513792.png)
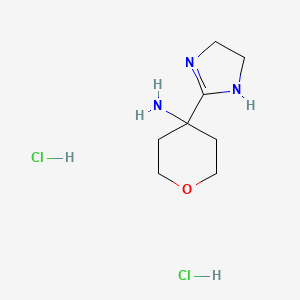

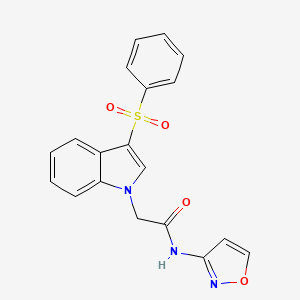
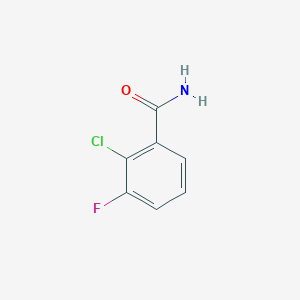

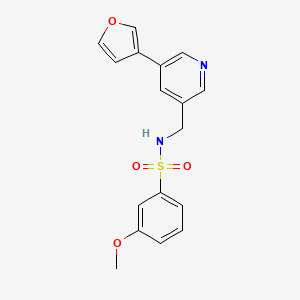
![Methyl 2-[6-methoxy-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513803.png)
![6-chloro-N-[1-(oxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2513804.png)
![2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2513808.png)